Methylxylenol blue
Description
Historical Development and Significance of Sulfonephthalein Dyes in Analytical Chemistry
The sulfonephthalein dyes are a class of compounds that have become indispensable in analytical chemistry, primarily for their function as pH indicators. researchgate.net Their history is rooted in the early 20th century, with studies focusing on the synthesis of various derivatives and establishing the relationship between their structure and indicator properties. globalauthorid.com The fundamental structure consists of a sultone ring (a cyclic ester of a sulfonic acid) fused to an aromatic system, which is responsible for the characteristic color changes. researchgate.net
The significance of these dyes lies in their sharp and distinct color transitions over specific and narrow pH ranges. gspchem.comgspchem.com This property arises from a structural transformation; the dye molecule exists in different resonance-stabilized forms depending on the hydrogen ion concentration of the solution. researchgate.net This mechanism, often described by the quinone-phenolate theory, allows for the visual determination of pH in titrations and other analytical procedures. researchgate.netglobalauthorid.com Commercially available sulfonephthalein indicators have historically been noted for containing impurities from their synthesis, which can lead to minor inaccuracies in pH measurements. nih.gov Over the decades, their applications have expanded beyond simple pH indication to include roles in biochemical assays, microbiological culture media, and the development of colorimetric sensors for various analytes. researchgate.netgspchem.com
Classification of Triphenylmethane (B1682552) Complexones: Structural and Functional Overview
Triphenylmethane dyes represent one of the oldest classes of synthetic colorants, characterized by a central carbon atom bonded to three aromatic rings. sci-hub.st This basic structure, triphenylmethane (C₁₉H₁₆), forms the skeleton for a vast array of brilliantly colored compounds. nih.gov A common chemical classification system divides these dyes based on the substitution patterns on the aromatic rings: sci-hub.st
Diamino-derivatives: Dyes of the Malachite Green series.
Triamino-derivatives: Dyes of the Fuchsine or Rosaniline series.
Hydroxy-derivatives: Dyes of the Rosolic Acid series.
A specialized subgroup within this family is the triphenylmethane complexones . These are triphenylmethane dyes that have been structurally modified to include chelating functional groups, typically aminocarboxylic acid moieties like the iminodiacetate (B1231623) group (-N(CH₂COOH)₂). oup.commdpi.com This structural addition transforms the dye from a simple pH indicator into a metallochromic indicator. oup.com
Functionally, these complexones act as multidentate ligands that can form stable, intensely colored complexes with various metal ions. oup.commdpi.com The formation of the metal-dye complex causes a significant shift in the dye's absorption spectrum, resulting in a sharp color change. This property is exploited in complexometric titrations, where the indicator changes color at the endpoint when the metal ion being analyzed is fully sequestered by a titrant, such as EDTA. chempap.orgchemicalpapers.com
Position of Methylxylenol Blue within the Sulfonephthalein Family
This compound, with the chemical name 3,3'-bis[bis(carboxymethyl)aminomethyl]-p-xylenolsulfonphthalein, holds a distinct position as a member of both the sulfonephthalein and triphenylmethane complexone families. oup.com
As a Sulfonephthalein: Its core structure is derived from p-xylenolsulfonphthalein (also known as p-Xylenol Blue), which firmly places it within the sulfonephthalein group of dyes. oup.com Like other members of this family, it exhibits acid-base indicator properties, with a color transition from yellow in acidic solution to blue in alkaline conditions. chempap.org
As a Triphenylmethane Complexone: this compound is a functionalized derivative. It is specifically a 3,3′-bis[bis(carboxymethyl)amino]methyl derivative of its parent sulfonephthalein dye. researchgate.net The introduction of two iminodiacetate groups ([-(CH₂)N(CH₂COOH)₂]) onto the p-xylenolsulfonphthalein framework transforms it into a highly effective multidentate ligand. oup.com This modification makes it a prominent member of the triphenylmethane complexon series, alongside structurally similar indicators like Methylthymol Blue. oup.comoup.com
Therefore, this compound is best described as a sulfonephthalein dye that has been structurally enhanced to function as a triphenylmethane complexone. This dual nature allows it to serve as a sensitive metallochromic indicator for the complexometric titration of numerous bivalent and polyvalent metal ions, including lead, zinc, cadmium, and mercury, typically in mildly acidic media. chempap.orgchemicalpapers.comgoogle.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-[[5-[(Z)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid |
| Molecular Formula | C₃₃H₃₆N₂O₁₃S nih.govavantorsciences.com |
| Molecular Weight | 700.7 g/mol nih.gov |
| CAS Number | 29412-85-9 avantorsciences.comlabproinc.com |
| Appearance | Deep yellow-red crystalline solid avantorsciences.com |
| Synonyms | this compound, 3,3'-bis[bis(carboxymethyl)aminomethyl]-p-xylenolsulfonphthalein oup.comnih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Classification/Role |
|---|---|
| This compound | Subject Compound, Sulfonephthalein, Triphenylmethane Complexone, Metallochromic Indicator |
| Aluminon | Triphenylmethane Dye, Metallochromic Indicator |
| Bromocresol Green | Sulfonephthalein Dye, pH Indicator |
| Bromocresol Purple | Sulfonephthalein Dye, pH Indicator |
| Bromophenol Blue | Sulfonephthalein Dye, pH Indicator |
| Bromothymol Blue | Sulfonephthalein Dye, pH Indicator |
| Chlorophenol Red | Sulfonephthalein Dye, pH Indicator |
| Cresol (B1669610) Red | Sulfonephthalein Dye, pH Indicator |
| Eriochrome Cyanine R | Triphenylmethane Dye, Metallochromic Indicator |
| Fuchsine | Triphenylmethane Dye |
| Iminodiacetic acid | Chelating Agent Precursor |
| Malachite Green | Triphenylmethane Dye |
| Methylthymol Blue | Sulfonephthalein, Triphenylmethane Complexone, Metallochromic Indicator |
| p-Xylenol Blue | Sulfonephthalein Dye, pH Indicator |
| Phenol (B47542) Red | Sulfonephthalein Dye, pH Indicator |
| Phthalein complexone (OCPC) | Metallochromic Indicator |
| Rosolic Acid | Triphenylmethane Dye |
| Thymol Blue | Sulfonephthalein Dye, pH Indicator |
| Triphenylmethane | Parent Aromatic Hydrocarbon |
| Xylenol Orange | Sulfonephthalein, Triphenylmethane Complexone, Metallochromic Indicator |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N2NaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Purification Methodologies of Methylxylenol Blue for Research Applications
Established Synthetic Pathways for Methylxylenol Blue and Related Analogues
The synthesis of this compound, or 3,3'-bis[bis(carboxymethyl)aminomethyl]-p-xylenolsulfonphthalein, is typically achieved through a Mannich-type condensation reaction. oup.comgoogle.com This involves the reaction of p-Xylenol Blue (p-XB) with formaldehyde (B43269) and iminodiacetic acid (IDA) under acidic conditions. oup.comgoogle.com The core structure is formed by the electrophilic substitution of the aminomethyl groups onto the phenolic rings of the p-Xylenol Blue backbone.
A similar pathway is employed for the synthesis of its analogue, Methylthymol Blue (MTB), where Thymol Blue (TB) is used as the starting sulfonephthalein dye instead of p-Xylenol Blue. oup.com The general principle involves the condensation of a phenol (B47542) derivative with a carboxylic acid anhydride, followed by reaction with iminodiacetic acid and formaldehyde. google.com For instance, the synthesis of a related phenol derivative involves reacting p-xylenol with o-sulfobenzoic anhydride. google.com
Challenges in Achieving High Purity of this compound Specimens
A significant hurdle in the use of this compound for quantitative analytical applications is the low purity of both commercial and freshly synthesized batches. oup.com The synthesis process invariably yields a mixture of products, making purification a critical and challenging step.
Key impurities commonly found in crude this compound include:
Starting Materials: Unreacted starting materials such as p-Xylenol Blue (p-XB) and iminodiacetic acid (IDA) are often present. oup.com
Monosubstituted By-product: A significant impurity is the monosubstituted intermediate, Semi-Methylxylenol Blue (SMXB), where only one of the phenolic rings has undergone the aminomethylation reaction. oup.com
The presence of these impurities, particularly IDA and SMXB, is problematic because they also form stable complexes with metal ions. oup.com This interference leads to inaccurate and unreliable results in quantitative studies of metal complex formation, as evidenced by serious discrepancies in reported data. oup.com The inherent hygroscopic nature of the compound can also present challenges in handling and maintaining purity. labproinc.com
Advanced Purification Techniques for this compound
To overcome the challenges of impurity, advanced purification techniques are essential. High-performance liquid chromatography has proven to be a highly effective method for this purpose. oup.comoup.com
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purification
Preparative HPLC is a powerful technique for isolating and purifying large amounts of this compound from crude mixtures. oup.comoup.com Research has demonstrated successful purification using a preparative HPLC system. oup.com
A typical procedure involves a preliminary purification step, for example by cellulose (B213188) column chromatography, followed by preparative HPLC. oup.com In one reported method, a pre-purified sample was dissolved in water and injected into the HPLC system. The separation was achieved using an eluent mixture of 5% aqueous acetic acid and methanol (B129727) (60/40, v/v) at a high flow rate. oup.com This method effectively separated MXB from impurities. oup.com However, the yield for pure MXB was noted to be lower than for its analogue MTB, a fact attributed to structural factors in the MXB molecule. oup.com
The following table summarizes a reported preparative HPLC method for MXB purification:
| Parameter | Value/Description | Reference |
| Initial Purification | Cellulose Column Chromatography (CCC) | oup.com |
| HPLC Column | Preparative Scale | oup.com |
| Eluent | 5% aqueous acetic acid-methanol (60/40, v/v) | oup.com |
| Flow Rate | 6.0 cm³ min⁻¹ | oup.com |
| Result | Clear separation of MXB from impurities | oup.com |
| Yield | 160 mg of pure MXB from 1 g of pre-purified sample | oup.com |
Evaluation of Purity Post-Purification: Analytical HPLC and Spectroscopic Confirmation
Following preparative purification, it is crucial to assess the purity of the obtained this compound specimen. Analytical HPLC is the standard method for this evaluation. oup.com
The purity of the collected fractions from preparative HPLC can be confirmed using analytical HPLC with a different column, such as a Microbondapak C18 column. oup.com A solvent system similar to the preparative stage, like 5% aqueous acetic acid-methanol (60/40, v/v), can be used. oup.com Commercial suppliers often specify a purity of greater than 80.0% or 85.0% as determined by HPLC. avantorsciences.com
In addition to chromatographic methods, spectroscopic analysis is used to confirm the identity and structure of the purified compound. tcichemicals.com This involves techniques such as NMR spectroscopy to confirm the structure and UV-Vis spectrophotometry to determine the maximum absorbance wavelength (λmax), which for this compound is typically in the range of 440.0 to 448.0 nm in a 0.01mol/L HCl solution. tcichemicals.com
The table below outlines the analytical methods used for purity and structural confirmation:
| Analytical Technique | Purpose | Typical Specification/Result | Reference |
| Analytical HPLC | Purity Confirmation | >80.0% or >85.0% area | oup.comavantorsciences.com |
| NMR Spectroscopy | Structural Confirmation | Conforms to structure | tcichemicals.com |
| UV-Vis Spectrophotometry | Identity Confirmation (λmax) | 440.0 to 448.0 nm (in 0.01mol/L HCl) | tcichemicals.com |
Protolytic Equilibria and Ph Dependent Behavior of Methylxylenol Blue
Theoretical Framework of pH Indicators: Quinonoid and Acid-Base Theories
The color change of acid-base indicators like Methylxylenol Blue in response to varying pH levels is primarily explained by two interconnected theories: the Acid-Base theory (often referred to as Ostwald's theory) and the Quinonoid theory. saudijournals.compharmaguideline.comsrmist.edu.in
The Acid-Base Theory posits that indicators are weak organic acids or bases where the undissociated molecule and its corresponding ion have different colors. saudijournals.compharmaguideline.comsrmist.edu.in For a weak acid indicator represented as HIn, the equilibrium in an aqueous solution can be described as:
HIn ⇌ H⁺ + In⁻
According to Le Chatelier's principle, in an acidic solution, the high concentration of H⁺ ions shifts the equilibrium to the left, favoring the formation of the undissociated HIn form. In an alkaline solution, the H⁺ ions are neutralized by OH⁻ ions, shifting the equilibrium to the right and increasing the concentration of the In⁻ form. saudijournals.com The distinct colors of HIn and In⁻ are responsible for the observed color change.
The Quinonoid Theory provides a structural explanation for the color change. srmist.edu.inidc-online.com This theory suggests that the indicator molecule can exist in two tautomeric forms with different structures: a benzenoid form and a quinonoid form. idc-online.comslideshare.net These two forms are in equilibrium, and the position of this equilibrium is pH-dependent. One form is more stable in acidic media, while the other predominates in alkaline media. The conversion from the benzenoid structure, which typically has a less intense color, to the quinonoid structure, which is more intensely colored due to its conjugated system, results in a significant color change. pharmaguideline.comsrmist.edu.in For many triphenylmethane (B1682552) dyes, the acidic form is often colorless or lightly colored (benzenoid), while the alkaline form is brightly colored (quinonoid). srmist.edu.in
Determination and Characterization of Protonation/Deprotonation Constants (pKa values) of this compound
The protolytic equilibria of this compound involve several protonation and deprotonation steps, each characterized by a specific acid dissociation constant (pKa value). These constants quantify the tendency of each functional group in the molecule to donate a proton. Spectrophotometric methods are commonly employed to determine these pKa values by analyzing the changes in the absorption spectrum of the dye as a function of pH. nii.ac.jp
Studies have identified several pKa values for this compound, corresponding to the dissociation of its various acidic protons, including those on the sulfonate, carboxyl, and phenolic hydroxyl groups. The protonation constants for this compound have been determined and are presented in the table below.
| Equilibrium | pKa Value | Reference |
|---|---|---|
| pKa₃ | ~7.0 | chempap.org |
| - | - | - |
| - | - | - |
Further research is needed to populate this table with more comprehensive pKa values from dedicated studies on this compound's protolytic equilibria.
One study notes a significant acid-base color transition from yellow to blue which is characterized by a pKa value of approximately 7.0. chempap.org Another study, while focusing on a series of related compounds, confirmed the protonation constants for Semi-Methylxylenol Blue (SMXB) were in good agreement with literature values. nii.ac.jp
Spectrophotometric Studies of this compound Across Varying pH Regimes
Spectrophotometry is a key technique for studying the pH-dependent behavior of indicators like this compound. io-warnemuende.de The absorption spectrum of the dye changes significantly with pH, reflecting the structural changes between its different protonated species.
In strongly acidic solutions, this compound exists in its fully protonated form. As the pH increases, successive deprotonation events occur, leading to shifts in the absorption maxima (λmax). For instance, in mild acidic media, the free indicator solution is yellow. chempap.org As the pH rises towards neutrality and into the alkaline range, a color change to blue is observed, which corresponds to the deprotonation of a phenolic hydroxyl group. chempap.org This transition is marked by a significant change in the visible absorption spectrum.
The blue-colored forms of this compound, including its metal chelates, typically exhibit absorption maxima in the wavelength range of 600 to 620 nm. chempap.org In contrast, the acidic, yellow form of the indicator shows very little absorbance at these wavelengths. chempap.org This large difference in absorbance between the acidic and basic forms in this region of the spectrum is what makes this compound a useful indicator. The presence of isosbestic points in the absorption spectra at varying pH values indicates a clear equilibrium between two absorbing species. nii.ac.jp
Influence of Buffer Systems on the Protolytic Equilibria of this compound
Buffer solutions are essential in studies and applications of this compound to maintain a constant pH. This is particularly crucial for its use as a metallochromic indicator in chelatometric titrations, where a stable pH is required for the sharp and accurate determination of the endpoint. chempap.org The choice of buffer can, however, influence the protolytic equilibria of the indicator and its interactions.
Studies have shown that the type of buffer used can affect the perceived color change and the sharpness of titration endpoints. chempap.org For example, in the chelatometric titration of various metal ions with this compound as the indicator, both acetate (B1210297) and urotropine (hexamine) buffer systems are commonly used to maintain mildly acidic conditions (typically in the pH range of 5.0 to 6.5). chempap.orgrsc.orgjst.go.jp It has been observed that the slope of photometric titration curves, which indicates the sharpness of the color change, can be influenced by the specific buffer solution employed. chempap.org For instance, when determining cobalt, the use of a urotropine buffer resulted in a sharper endpoint compared to an acetate buffer at a similar pH. chempap.org This suggests that components of the buffer system may interact with the indicator or the metal-indicator complex, thereby subtly altering the equilibrium.
Metal Ion Complexation Chemistry of Methylxylenol Blue
Fundamental Principles of Metallochromic Indicator Functionality
Metallochromic indicators are organic dyes that exhibit a distinct color change upon binding with metal ions. slideshare.net This color change is the cornerstone of their application in signaling the endpoint of a complexometric titration. The underlying principle involves the formation of a colored complex between the indicator and the metal ion being analyzed. iupac.org
The process can be summarized as follows:
Initially, the metallochromic indicator (In) is added to the solution containing the metal ion (M), forming a metal-indicator complex (M-In) which has a specific color. asdlib.orglibretexts.org
A titrant, typically a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), is gradually added to the solution. libretexts.org
EDTA first reacts with the free metal ions in the solution. asdlib.orglibretexts.org
Near the equivalence point, as the concentration of free metal ions significantly decreases, the EDTA displaces the indicator from the metal-indicator complex. asdlib.org This is because the metal-EDTA complex is more stable than the metal-indicator complex. asdlib.org
This displacement releases the free indicator into the solution, which has a different color from the metal-indicator complex, thus signaling the endpoint of the titration. asdlib.orglibretexts.org
The effectiveness of a metallochromic indicator is dependent on the pH of the solution, as most are also weak acids. asdlib.orglibretexts.org The pH affects the conditional formation constant of the metal-indicator complex, which in turn influences the accuracy of the endpoint determination. asdlib.orglibretexts.org The color of the uncomplexed indicator can also vary with pH. asdlib.orglibretexts.org
Stoichiometry and Stability Constants of Methylxylenol Blue Metal Complexes
The interaction between this compound and metal ions leads to the formation of complexes with specific stoichiometries and stability constants. These parameters are crucial for understanding the conditions under which MXB can be effectively used as an indicator.
Application of Benesi-Hildebrand and Job's Continuous Variation Methods
Methods such as the Benesi-Hildebrand and Job's method of continuous variation are employed to determine the stoichiometry of the metal-MXB complexes. For instance, the mole ratio of aluminum to MXB in their complex was determined to be 1:1 at pH 2.4 using the method of continuous variation. researchgate.net Similarly, this method has been used to establish a 1:1 mole ratio for the complexes of rare earth elements with Pyrocatechol Violet, a related indicator. researchgate.net These methods involve monitoring a physical property, such as absorbance, while varying the mole fractions of the metal and the ligand. The maximum change in the property corresponds to the stoichiometry of the complex.
Thermodynamics of Complex Formation
The formation of metal-MXB complexes is governed by thermodynamic principles. The stability of these complexes is a key factor in their utility. For example, the reaction between Co(H₂O)₆²⁺ and Cl⁻ to form CoCl₄²⁻ is an endothermic process, meaning the equilibrium shifts towards the product upon heating. purdue.edu This change is visually indicated by a color shift from pink to blue. purdue.educolorado.edu The thermodynamics of complex formation, including the enthalpy and entropy changes, dictate the spontaneity and stability of the resulting metal complexes. Studies on related systems, such as the complexation of thorium(IV) with EDTA, provide insights into the heat of formation of such chelates. acs.org
Specific Metal Ion Interactions with this compound
This compound is known to form complexes with a wide array of metal ions, leading to distinct color changes that are analytically useful. chempap.org
Complexation with Divalent Metal Ions (e.g., Pb²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Co²⁺, Mn²⁺, Ca²⁺, Mg²⁺)
This compound is a sensitive indicator for the chelatometric microdetermination of several divalent metal ions in mildly acidic media. chempap.org The blue-colored solutions of these metal chelates typically exhibit absorption maxima between 600 and 620 nm. chempap.org
Lead (Pb²⁺), Zinc (Zn²⁺), and Cadmium (Cd²⁺): MXB is effective for the titration of Pb²⁺, Zn²⁺, and Cd²⁺. chempap.orgresearchgate.net For zinc, the sharpest color change occurs in the pH range of 5.5–6.0. chempap.org Cadmium titrations show the most distinct color change at a higher pH of 6.3. chempap.org
Copper (Cu²⁺): The complexation of copper(II) with related indicators like Methylthymol Blue has been studied, providing a basis for understanding its interaction with MXB. acs.orgacs.org
Cobalt (Co²⁺): Cobalt(II) can be reliably determined by direct titration with MXB in the pH range of 5.4 to 5.7. chempap.org Below pH 5.0, the titration curve's slope decreases, and above this range, the absorbance values become unstable. chempap.org
Manganese (Mn²⁺): MXB forms a blue complex with manganese(II) ions, with the sharpest color change observed at pH 6.3–6.4. chempap.org These titrations often require the presence of a reducing agent like hydroxylamine. chempap.org
Calcium (Ca²⁺) and Magnesium (Mg²⁺): MXB is used in the colorimetric determination of calcium, forming a blue-colored complex in alkaline conditions. fujifilm.comgoogle.com It is also known to react with magnesium. epo.org
Table 1: Complexation of this compound with Divalent Metal Ions
| Metal Ion | Optimal pH for Titration | Observations |
|---|---|---|
| Pb²⁺ | Mildly acidic chempap.org | Sensitive indicator for chelatometric microdetermination. chempap.org |
| Zn²⁺ | 5.5 - 6.0 chempap.org | Sharp color change in acetate (B1210297) and urotropine buffers. chempap.org |
| Cd²⁺ | 6.3 chempap.org | Most expressive color change at this pH. chempap.org |
| Cu²⁺ | Mildly acidic chempap.org | Forms a blue-colored chelate. chempap.org |
| Co²⁺ | 5.4 - 5.7 chempap.org | Reliable determination by direct titration. chempap.org |
| Mn²⁺ | 6.3 - 6.4 chempap.org | Requires a reducing agent for titration. chempap.org |
| Ca²⁺ | Alkaline fujifilm.com | Forms a blue complex, used in colorimetric analysis. fujifilm.com |
| Mg²⁺ | - | Reacts with MXB. epo.org |
Complexation with Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺, Ga³⁺, In³⁺, Y³⁺)
This compound also forms complexes with several trivalent metal ions, enabling their spectrophotometric determination.
Iron (Fe³⁺): Iron(III) reacts with MXB to form a water-soluble reddish-violet complex. core.ac.uk This complex has a constant absorbance in the pH range of 1.1 to 1.3 and shows an absorption maximum at 580 nm. core.ac.uk
Aluminum (Al³⁺): Aluminum forms a red-violet complex with MXB, with an absorption maximum between 578-583 nm. researchgate.net The absorbance is stable in the pH range of 2.2 to 2.5. researchgate.net The mole ratio of aluminum to MXB is 1:1. researchgate.net
Gallium (Ga³⁺) and Indium (In³⁺): MXB is a suitable reagent for the visual threshold detection of gallium(III) and indium(III) ions in slightly acidic media. nii.ac.jp
Yttrium (Y³⁺): Methods for the spectrophotometric determination of yttrium with MXB have been developed. researchgate.netgoogleapis.comgoogle.com Yttrium forms a ternary complex with 2-(2-Thiazolylazo)-4-methylphenol (TAC) and Zephiramine, which has an absorption maximum at 610 nm in a pH range of 7.5 to 8.0. tandfonline.com
Table 2: Complexation of this compound with Trivalent Metal Ions
| Metal Ion | Complex Color | pH Range for Stable Absorbance | Absorption Maximum (λmax) | Stoichiometry (Metal:MXB) |
|---|---|---|---|---|
| Fe³⁺ | Reddish-violet core.ac.uk | 1.1 - 1.3 core.ac.uk | 580 nm core.ac.uk | - |
| Al³⁺ | Red-violet researchgate.net | 2.2 - 2.5 researchgate.net | 578-583 nm researchgate.net | 1:1 researchgate.net |
| Ga³⁺ | - | Slightly acidic nii.ac.jp | - | - |
| In³⁺ | - | Slightly acidic nii.ac.jp | - | - |
| Y³⁺ | Bluish-violet researchgate.net | - | 568-576 nm researchgate.net | - |
Formation of Homo-binuclear Complexes
This compound, like other related sulfonephthalein dyes such as Xylenol Orange and Methylthymol Blue, possesses two chelating functional groups located at opposite ends of its π-conjugated system. nii.ac.jp This structural characteristic enables a single ligand molecule (L) to bind two metal ions (M), resulting in the formation of a homo-binuclear complex with the stoichiometry M₂L. nii.ac.jpresearchgate.net The formation of these binuclear complexes is a key feature of the dye's interaction with certain metal ions and is fundamental to its use in specialized analytical techniques. nii.ac.jp
The process is particularly effective for the visual threshold detection of trivalent metal ions, including iron(III), aluminum(III), gallium(III), and indium(III), in slightly acidic environments. nii.ac.jp The principle behind this detection method relies on the rapid change in the molar ratio between the 1:1 (ML) and 2:1 (M₂L) complex species within a very narrow range of total metal ion concentration. nii.ac.jpresearchgate.net For this system to produce a highly sensitive color change, several conditions must be met:
The stepwise formation constants for both the ML and M₂L complexes must be sufficiently large. nii.ac.jp
The stepwise formation constant of the 1:1 complex (ML) should be greater than that of the 2:1 complex (M₂L). nii.ac.jp
The visible absorption spectrum of the M₂L complex must be significantly different from the spectra of the free ligand and the ML complex. nii.ac.jp
The synthesis of homo-binuclear complexes is not unique to MXB and has been observed with various Schiff base ligands and metal ions like Co(II) and Ni(II). chemrevlett.comorientjchem.org In these cases, a mononuclear complex can act as a "metallo-ligand," which then reacts with a second metal ion to form the binuclear species. orientjchem.org The change in color upon formation of the binuclear complex serves as a clear indicator that complexation has occurred. chemrevlett.com
Table 1: Conditions for Homo-binuclear Complex (M₂L) Formation with Sulfonephthalein Dyes
| Ligand | Metal Ions | Medium | Key Principle |
|---|---|---|---|
| This compound (MXB) | Fe(III), Al(III), Ga(III), In(III) | Slightly Acidic | Rapid change in mole fraction of ML and M₂L species. nii.ac.jp |
| Methylthymol Blue (MTB) | Fe(III) | Slightly Acidic | Basis for visual threshold detection at ppb levels. researchgate.net |
Kinetic Studies of Metal Complex Formation
The study of reaction kinetics provides essential insights into the mechanisms of metal complex formation, including the identification of intermediates and the factors controlling reaction rates. numberanalytics.com Techniques such as stopped-flow spectroscopy are invaluable for monitoring rapid complexation reactions that occur on the millisecond timescale. numberanalytics.commdpi.comresearchgate.net This method involves the rapid mixing of reactant solutions and monitoring the subsequent change in a spectroscopic signal, such as absorbance or fluorescence, over time. numberanalytics.comedinst.com
Kinetic studies of polytopic receptors, which share structural similarities with MXB, show that complex formation can be a multi-step (polyphasic) process. rsc.org This may involve initial, rapid metal coordination steps followed by slower structural reorganizations of the complex. rsc.org The dissociation of the complex can also occur in distinct kinetic steps, some of which may be too fast to measure with conventional spectrophotometers and require stopped-flow techniques. rsc.org
The rates of these reactions are influenced by several factors:
The Metal Ion: The intrinsic properties of the metal ion, such as its charge and electronic configuration, affect its lability and readiness to exchange ligands. chemguide.co.uk
The Ligand: The steric and electronic properties of the ligand, in this case, this compound, play a crucial role. Bulky ligands can hinder the approach of reactants, slowing the reaction. numberanalytics.com
For reactions involving an excess of one reactant, the kinetics can often be simplified to pseudo-first-order, allowing for the reliable extraction of rate constants. edinst.com Kinetic analysis of complex systems, such as the binding of daptomycin (B549167) to lipid vesicles in the presence of calcium, has successfully resolved sequential steps corresponding to binding and subsequent condensation events, demonstrating the power of these techniques to unravel complex mechanisms. researchgate.netmdpi.com
Table 2: Factors Influencing Kinetics of Metal Complex Formation
| Factor | Influence on Reaction Rate | Example/Technique |
|---|---|---|
| Metal Center | Electronic configuration and charge affect lability. chemguide.co.uk | Different metals exhibit varying substitution rates. |
| Ligand Properties | Steric hindrance and electronic effects modify reactivity. numberanalytics.com | Bulky ligands can slow down the complexation reaction. numberanalytics.com |
| Reactant Concentration | Reaction order depends on the concentration of reactants. | Pseudo-first-order kinetics can be achieved with an excess of one reactant. edinst.com |
| Temperature | Higher temperatures generally increase reaction rates. | Activation energies are determined from temperature-dependent rate studies. researchgate.net |
| Technique | Allows for the study of very fast reactions. | Stopped-flow spectroscopy can resolve events occurring in milliseconds. numberanalytics.comrsc.org |
Influence of Solution Parameters on Complexation
The pH of the solution is a critical parameter that profoundly affects the formation and stability of metal-MXB complexes. chempap.orgnih.gov The acidity of the medium dictates the protonation state of both the MXB ligand and, in some cases, the aqua-metal ion. chemguide.co.ukchempap.org The iminodiacetate (B1231623) and phenolic hydroxyl groups of MXB undergo protonation or deprotonation depending on the pH, which in turn alters the ligand's ability to bind metal ions. chempap.org
For many bivalent metals like lead, zinc, and cadmium, the optimal pH range for titrations using MXB is between 5.5 and 6.0. chempap.org Within this range, the color change at the endpoint is sharpest. chempap.org If the pH is too acidic, the apparent stability of the metal chelate decreases, resulting in a less distinct endpoint. chempap.org Conversely, if the pH exceeds 6.0, the indicator itself begins to undergo an acid-base color transition from yellow to blue, which interferes with the detection of the metal complex endpoint. chempap.org
Studies on the closely related Semi-Methylxylenol Blue (SMXB) complex with Zirconium(IV) provide a clear example of pH influence. nii.ac.jp At a low pH of 0.35, a strong absorption peak is observed around 565 nm. nii.ac.jp As the pH increases towards 4, this absorbance diminishes significantly. nii.ac.jp This is because at higher pH values, coordination-unsaturated 1:1 complexes are prone to hydrolysis, forming less colored species. nii.ac.jp The charge of the central metal ion also plays a role; complexes with 3+ ions are typically more acidic than those with 2+ ions, influencing the pH at which deprotonation and complexation occur. chemguide.co.uk
Table 3: pH-Dependent Spectral Characteristics of the Zirconium(IV)-Semi-Methylxylenol Blue System
| pH | Observation | Implication |
|---|---|---|
| 0.35 | Strong absorbance at ~565 nm. nii.ac.jp | Formation of a highly colored complex. nii.ac.jp |
| 1.29 - 4.41 | Absorbance at ~565 nm diminishes as pH increases. nii.ac.jp | Hydrolysis of the 1:1 complex leads to less colored species. nii.ac.jp |
| > 6.0 | Indicator undergoes acid-base color change (yellow to blue). chempap.org | Interferes with endpoint detection for metal titrations. chempap.org |
The ionic strength of the solution, which is a measure of the total concentration of ions, has a significant impact on the stability of metal-MXB complexes. chemijournal.com Generally, an increase in ionic strength leads to a decrease in the stability of the complex. chemijournal.comrasayanjournal.co.in This phenomenon is explained by the Debye-Hückel theory, which describes how ions in a solution interact. chemijournal.com
At higher ionic strengths, the activity coefficients of the charged metal ions and the ligand are reduced. chemijournal.com This "screening" effect diminishes the electrostatic attraction between the metal cation and the anionic ligand, thereby lowering the stability constant (log K) of the resulting complex. chemijournal.com This inverse relationship has been observed in numerous systems; for instance, studies on various metal-pyrazole complexes and Ag/alginate nanoparticles have shown that increasing the concentration of an inert salt like NaCl or KNO₃ decreases the stability of the complexes or promotes aggregation. chemijournal.comrasayanjournal.co.in In the context of calmodulin, increasing KCl concentration was shown to impact its secondary structure and thermal stability, demonstrating the broad influence of ionic strength on molecular interactions. nih.gov
This effect is crucial in analytical applications. To ensure reproducibility, the ionic strength of sample and standard solutions is often controlled by adding a buffer or a large excess of an inert electrolyte. nih.gov
Table 4: Conceptual Relationship Between Ionic Strength and Complex Stability
| Ionic Strength | Activity Coefficient of Ions | Electrostatic Attraction | Complex Stability (log K) |
|---|---|---|---|
| Low | High | Strong | Higher |
| High | Low | Weak (screened) | Lower |
In analytical chemistry, particularly in complexometric titrations and spectrophotometric determinations, the presence of foreign ions that can also react with the indicator or titrant is a major source of error. tubitak.gov.trorientjchem.org this compound reacts with numerous metal ions, including scandium, yttrium, lead, zinc, copper, and cobalt, making it non-selective. chempap.orgjst.go.jp Therefore, to determine a specific metal ion in a mixture, interfering ions must be "masked." metrohm.com
Masking is a process where a reagent is added to the solution to form a stable complex with the interfering ion, preventing it from reacting with MXB or the primary complexing agent (like EDTA). metrohm.comnih.gov The choice of masking agent is critical; it must form a significantly more stable complex with the interferent than the analyte does, without complexing the analyte itself. metrohm.com
A variety of masking agents are used depending on the specific ions present:
Potassium Cyanide (KCN): An effective masking agent for a wide range of cations, including Zn(II), Cd(II), Hg(II), Cu(II), Ni(II), and Co(II). metrohm.comnih.gov
Triethanolamine: Used to mask iron and aluminum. metrohm.comnih.gov
Ammonium Fluoride: Masks Al(III), Ti(IV), Be(II), and alkaline earth metals. metrohm.com
Ascorbic Acid: Often used as a reducing agent to convert Fe(III) to Fe(II), which can then be masked more effectively, for instance, by forming a stable cyanide complex. nih.gov
2,3-Dimercaptopropanol: Masks heavy metals like lead and tin. metrohm.comnih.gov
In some cases, a process of "demasking" is used, where a masked ion is selectively released to be titrated. For example, a zinc-cyanide complex can be demasked by adding a formaldehyde-acetone mixture, which liberates the zinc to be titrated with EDTA. nih.govnih.gov Through the strategic use of masking and demasking agents, it is possible to perform stepwise determinations of multiple metal ions like aluminum, lead, and zinc from the same solution. nih.govnih.gov
Table 5: Common Interfering Ions and Corresponding Masking Strategies
| Interfering Ion(s) | Analyte of Interest | Masking Agent | Mechanism of Action |
|---|---|---|---|
| Zn(II), Cd(II), Cu(II), Co(II), Ni(II) | Pb(II), Mg(II), Ca(II) | Potassium Cyanide (KCN) metrohm.comnih.gov | Forms highly stable cyano-complexes with interfering ions. nih.gov |
| Al(III), Fe(III) | Various | Triethanolamine metrohm.comnih.gov | Forms stable complexes with Al(III) and Fe(III). nih.gov |
| Fe(III) | Al(III) | Ascorbic Acid tubitak.gov.trnih.gov | Reduces Fe(III) to Fe(II), which is then masked. nih.gov |
| Al(III), Ti(IV), Ca(II), Mg(II) | Various | Ammonium Fluoride metrohm.com | Forms stable fluoro-complexes. metrohm.com |
Spectroscopic and Photometric Investigations of Methylxylenol Blue and Its Metal Complexes
Ultraviolet-Visible Spectrophotometry of Methylxylenol Blue and its Protonated/Deprotonated Forms
This compound (MXB) is a sulfonephthalein dye that exhibits different colors in response to changes in pH. This property is a direct result of the protonation or deprotonation of its functional groups, which alters the electronic structure of the molecule and, consequently, its absorption of light in the ultraviolet-visible (UV-Vis) range. The study of these spectral changes provides valuable insights into the acid-base properties of the dye.
The protonation and deprotonation of organic molecules like MXB can significantly affect their UV-Vis absorption spectra. d-nb.inforeddit.com Generally, deprotonation of a phenolic hydroxyl group leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. nih.gov This is because the resulting phenolate (B1203915) ion has an increased electron-donating ability, which enhances resonance within the molecule. Conversely, protonation of functional groups can lead to a hypsochromic shift (a shift to shorter wavelengths).
In acidic solutions, the functional groups of MXB are protonated. As the pH increases, the molecule undergoes successive deprotonation steps. Each deprotonation event can lead to a distinct change in the UV-Vis spectrum, often characterized by the appearance of new absorption bands and the disappearance or shifting of others. The pH at which these changes occur corresponds to the pKa values of the respective functional groups. For instance, the deprotonation of a phenolic hydroxyl group in a similar indicator, methyl red, results in a color change from red (protonated form) to yellow (deprotonated form), which can be monitored spectrophotometrically to determine its acid dissociation constant (Ka). scribd.com
The following table summarizes the expected spectral behavior of this compound based on the general properties of sulfonephthalein dyes and related compounds.
| Form of this compound | Expected pH Range | General Color | Anticipated λmax Shift |
| Fully Protonated | Strongly Acidic | Yellow/Orange | Shorter Wavelengths |
| Partially Deprotonated | Weakly Acidic to Neutral | Red/Violet | Intermediate Wavelengths |
| Fully Deprotonated | Strongly Alkaline | Blue/Violet | Longer Wavelengths |
This table is illustrative and based on general principles of related dye chemistry. Specific λmax values can vary based on experimental conditions.
Absorption Characteristics of Metal-Methylxylenol Blue Complexes
This compound is a versatile metallochromic indicator that forms colored complexes with a variety of metal ions. The formation of these complexes leads to significant changes in the UV-Visible absorption spectrum of the dye, a phenomenon that is the basis for its use in the spectrophotometric determination of metals. chempap.org The absorption characteristics of these metal-MXB complexes, such as the wavelength of maximum absorbance (λmax) and the intensity of the absorption, are dependent on several factors including the specific metal ion, the pH of the solution, and the stoichiometry of the complex.
The interaction between a metal ion and MXB typically involves the coordination of the metal with the oxygen and nitrogen donor atoms within the dye molecule. This coordination alters the electronic distribution within the chromophore of the dye, resulting in a shift of the absorption maximum to a different wavelength, usually a longer one (bathochromic shift), compared to the free ligand at the same pH. The resulting metal complex often exhibits a distinct color that is different from both the acidic and basic forms of the free indicator.
For instance, this compound forms blue-colored complexes with several bivalent metal ions in mildly acidic media. chempap.org The absorption maxima for these complexes are generally observed in the range of 600 to 620 nm. chempap.org The formation of these complexes is pH-dependent, with optimal color development occurring within specific pH ranges for different metals.
The table below provides a summary of the absorption characteristics for various metal-Methylxylenol Blue complexes as reported in the literature.
| Metal Ion | pH for Complex Formation | Color of Complex | λmax (nm) |
| Aluminum (Al³⁺) | 2.2 - 2.5 | Red-Violet | 578 - 583 |
| Beryllium (Be²⁺) | 5.9 - 6.5 | Red | 513 - 517 |
| Lead (Pb²⁺) | Acidic | Blue | ~600-620 |
| Zinc (Zn²⁺) | Acidic | Blue | ~600-620 |
| Cadmium (Cd²⁺) | Acidic | Blue | ~600-620 |
| Copper (Cu²⁺) | Acidic | Blue | ~600-620 |
| Cobalt (Co²⁺) | Acidic | Blue | ~600-620 |
| Manganese (Mn²⁺) | ~6.3 - 6.4 | Blue | ~600-620 |
Data compiled from various sources. chempap.orgresearchgate.net
The stoichiometry of the metal-MXB complexes has also been investigated. For example, the mole ratio of aluminum to MXB in the complex formed at pH 2.4 was determined to be 1:1. researchgate.net Similarly, a 1:1 mole ratio was found for the beryllium-MXB complex. researchgate.net The stability of these complexes is also a critical factor for their analytical applications.
Spectrophotometric Determination Methodologies Using this compound
This compound serves as a valuable chromogenic reagent in various spectrophotometric methodologies for the quantification of metal ions. These methods leverage the formation of colored complexes between the dye and the target metal, allowing for its concentration to be determined by measuring the absorbance of light at a specific wavelength.
Ternary Complex Formation Spectrophotometry
The formation of a ternary complex can occur through various mechanisms. For instance, in the presence of a surfactant, micelles can form, providing a microenvironment that facilitates the interaction between the metal ion and this compound. This can lead to the formation of a more stable and intensely colored complex. Cationic, anionic, or non-ionic surfactants can be used, and the choice of surfactant depends on the specific metal-dye system.
An example of this methodology involves the use of a cationic surfactant, such as cetylpyridinium (B1207926) chloride, to enhance the spectrophotometric determination of metal ions with triphenylmethane (B1682552) dyes like this compound. The presence of the surfactant can lead to the formation of a ternary complex with superior analytical characteristics.
Research into ternary complex formation involving related dyes and metal ions has demonstrated the potential of this approach. For instance, the reaction between an o-sulfophenylfluorone-niobium(V) complex and human serum albumin has been studied, indicating the formation of a ternary associate. researchgate.net While specific studies detailing ternary complex formation with this compound are not as prevalent in the provided search results, the principles are well-established for similar chromogenic systems. researchgate.net
The general advantages of using ternary complex formation in spectrophotometry are summarized below:
| Feature | Description |
| Enhanced Sensitivity | The molar absorptivity of the ternary complex is often significantly higher than that of the corresponding binary complex, allowing for the determination of lower concentrations of the analyte. |
| Improved Selectivity | The formation of the ternary complex can be more specific for the target metal ion, reducing interferences from other ions present in the sample matrix. |
| Increased Stability | The ternary complexes are often more stable over time and across a wider range of experimental conditions, leading to more robust and reproducible results. |
| Bathochromic Shift | The absorption maximum of the ternary complex is typically shifted to a longer wavelength, which can help to minimize spectral overlap from the free ligand and other components in the sample. |
Flow Injection Spectrophotometric Methods
Flow Injection Analysis (FIA) is a highly efficient and automated technique that can be coupled with spectrophotometric detection for the rapid and precise determination of various analytes, including metal ions. cuni.cz When used with a chromogenic reagent like this compound, FIA offers several advantages over conventional batch methods, such as high sample throughput, reduced reagent consumption, and improved reproducibility. researchgate.net
In a typical FIA system for the determination of a metal ion with this compound, a small, precisely measured volume of the sample is injected into a continuously flowing carrier stream. This carrier stream then merges with a reagent stream containing the dye and a buffer solution to maintain the optimal pH for complex formation. The sample zone travels through a mixing coil, where the reaction between the metal ion and this compound takes place, leading to the formation of a colored complex. The reaction mixture then passes through a flow-through cell positioned in a spectrophotometer, where the absorbance is continuously monitored at the wavelength of maximum absorption of the complex. The resulting signal is a transient peak, the height or area of which is proportional to the concentration of the analyte.
The key to a successful FIA method is the precise control of the timing and dispersion of the sample zone, which ensures that each sample is treated in an identical manner. This allows for reproducible measurements even if the chemical reaction does not reach equilibrium.
While specific FIA methods utilizing this compound were not detailed in the provided search results, the principles of this technique have been widely applied to similar systems. For instance, a flow injection method for the determination of calcium using the related dye Methylthymol Blue has been reported. moca.net.ua This method highlights the potential for developing similar automated systems for the various metal ions that form complexes with this compound.
The main characteristics and benefits of using Flow Injection Analysis with spectrophotometric detection are outlined in the table below.
| Feature | Advantage |
| High Sample Throughput | FIA systems can typically analyze a large number of samples per hour (e.g., 55 samples/hr in one reported method), making them ideal for routine analysis. researchgate.net |
| Reduced Reagent and Sample Consumption | The use of small sample volumes and continuous flow minimizes the consumption of reagents and the amount of waste generated. cuni.cz |
| Improved Reproducibility | The automated and precisely controlled nature of the FIA system leads to high precision and reproducibility of the measurements. cuni.cz |
| Automation | FIA systems are easily automated, reducing the need for manual intervention and minimizing operator-related errors. |
| Versatility | The technique can be adapted for the determination of a wide range of analytes by simply changing the reagents and detection parameters. |
Thermochromic Phenomena in Metal-Methylxylenol Blue Systems
Thermochromism is the property of a substance to change color in response to a change in temperature. wikipedia.org This phenomenon has been observed in aqueous solutions of metal complexes with triphenylmethane dyes, including those related to this compound, such as Xylenol Orange. oup.com The color change in these systems is typically reversible and is attributed to a temperature-dependent equilibrium between different complex species.
The thermochromism in these metal-dye systems is generally understood to arise from a shift in a protolytic equilibrium involving the complex. oup.com Specifically, the equilibrium is between a complex species that has an uncoordinated phenolic hydroxyl group and another species where the phenolate group is coordinated to the metal ion. This can be represented by the following general equilibrium:
M-LH ⇌ M-L⁻ + H⁺
Here, M-LH represents the complex with the protonated, uncoordinated phenolic group, and M-L⁻ represents the complex with the deprotonated, coordinated phenolate group. An increase in temperature shifts this equilibrium to the right, favoring the formation of the deprotonated species. This change in coordination and protonation state alters the electronic structure of the chromophore, leading to a change in the visible absorption spectrum and, consequently, a change in color.
In many cases, the absorption band at a longer wavelength increases in intensity with a rise in temperature, while the absorption at a shorter wavelength decreases. oup.com This results in a visible color change, often from a reddish or orange hue at lower temperatures to a more violet or blue hue at higher temperatures. The temperature at which this color change is most pronounced depends on the specific metal ion and the dye, as well as the pH of the solution.
A study on the thermochromism of copper(II)-Xylenol Orange complexes provided detailed insights into the mechanism. The thermodynamic parameters for the proton dissociation equilibrium were determined, with an enthalpy change (ΔH) of 26 ± 2 kJ mol⁻¹ and an entropy change (ΔS) of 1 ± 3 J mol⁻¹ K⁻¹ at 298 K. oup.com These values are indicative of the energy changes associated with the thermochromic transition.
The table below summarizes the key aspects of thermochromism in metal complexes of triphenylmethane dyes, which are expected to be analogous to this compound systems.
| Parameter | Description |
| Mechanism | Temperature-dependent shift in the protolytic equilibrium between a complex with a protonated, uncoordinated phenolic group and a complex with a deprotonated, coordinated phenolate group. oup.com |
| Spectral Change | With increasing temperature, the absorbance at longer wavelengths typically increases, while the absorbance at shorter wavelengths decreases. oup.com |
| Color Change | Often a shift from a red/orange color at lower temperatures to a blue/violet color at higher temperatures. |
| Influencing Factors | The specific metal ion, the structure of the dye, and the pH of the solution all influence the thermochromic behavior. oup.com |
| Thermodynamic Parameters | The enthalpy and entropy changes of the equilibrium determine the temperature sensitivity of the color change. |
Applications of Methylxylenol Blue in Advanced Analytical Methodologies
Chelatometric Titrations Using Methylxylenol Blue as a Metallochromic Indicator
This compound serves as a highly sensitive metallochromic indicator in the chelatometric microdetermination of several bivalent metal ions. nii.ac.jpresearchgate.net It is particularly effective in mildly acidic media, where it allows for the direct visual titration of ions such as lead (Pb²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese (Mn²⁺). nii.ac.jpresearchgate.net The success of these titrations relies on the formation of a stable, colored complex between the metal ion and the indicator. This complex has a different color from the free indicator. During titration with a chelating agent like ethylenediaminetetra-acetic acid (EDTA), the metal is progressively complexed by the titrant. At the endpoint, the titrant removes the last of the metal ions from the indicator complex, causing a sharp and distinct color change from the blue of the metal-MXB complex to the yellow of the free indicator. nii.ac.jp
Microtitration techniques utilizing this compound have been developed for the determination of microgram quantities of metals. nii.ac.jp These methods are valued for their accuracy and precision. To ensure the reliability of these techniques, visual comparative titrations with MXB are subjected to rigorous statistical evaluation. nii.ac.jpresearchgate.net The results are often compared with other established analytical methods to check for systematic errors. nii.ac.jp
Statistical analysis, including the t-test and F-test, has demonstrated that for most bivalent metals, determinations using this compound are not subject to significant systematic errors when compared to other recommended methods. nii.ac.jpresearchgate.net The precision of these titrations is also found to be comparable. nii.ac.jp This makes MXB-indicated microtitrations a very accurate approach. nii.ac.jpresearchgate.net The sharp color transition, which occurs between nearly complementary colors (blue to yellow), contributes significantly to the low error and high reproducibility of the visual endpoint detection. nii.ac.jp
Below is a data table summarizing the statistical evaluation of visual microtitrations of various metal ions using this compound as an indicator, compared against other standard methods.
Table 1: Statistical Evaluation of Chelatometric Microtitrations using this compound
| Metal Ion | Buffer System | pH | Comparison Method | t-test Result (α=0.05) | F-test Result (α=0.05) | Conclusion |
|---|---|---|---|---|---|---|
| Pb²⁺ | Urotropine | 5.5 - 5.8 | Xylenol Orange | No systematic error | Comparable precision | Accurate and precise |
| Zn²⁺ | Acetate (B1210297) | 5.5 | Xylenol Orange | No systematic error | Comparable precision | Accurate and precise |
| Cd²⁺ | Urotropine | 5.5 - 5.8 | Xylenol Orange | No systematic error | Comparable precision | Accurate and precise |
| Hg²⁺ | Urotropine | 6.0 | Methylthymol Blue | No systematic error | Comparable precision | Accurate and precise |
| Co²⁺ | Urotropine | 5.5 | Xylenol Orange | No systematic error | Comparable precision | Accurate and precise |
| Mn²⁺ | Urotropine | 6.3 - 6.4 | Eriochrome Black T | No systematic error | Comparable precision | Accurate and precise |
Data synthesized from research findings on chelatometric titrations. nii.ac.jpresearchgate.net
To objectively study the optimal conditions for titrations, photometric microtitrations are employed. nii.ac.jp This technique is particularly useful for analyzing the influence of pH and the type of buffer solution on the sharpness of the color change of this compound. nii.ac.jpresearchgate.net By monitoring the absorbance of the solution at a specific wavelength (typically at the absorption maximum of the metal-indicator complex, around 600-620 nm) as the titrant is added, a titration curve is generated. nii.ac.jp The slope of this curve in the endpoint region serves as a criterion for selecting the best medium for the titration; a steeper slope indicates a sharper, more easily detectable endpoint. nii.ac.jp
For instance, studies have shown that for the titration of Hg²⁺, a urotropine buffer at pH 6.0 provides the sharpest color change, whereas acetate buffers can decrease the stability of the mercury-MXB complex, making the endpoint less distinct. nii.ac.jp Similarly, for copper (Cu²⁺) titrations, which are challenging with many indicators, the use of an acetate buffer with MXB is advantageous. nii.ac.jp Photometric analysis confirms that the blue-colored metal chelates of MXB exhibit absorption maxima in the wavelength range of 600 to 620 nm, which is used to monitor the progress of the titration. nii.ac.jp
Microtitration Techniques and Statistical Evaluation
Visual Threshold Detection of Trace Metal Ions
Beyond titrations, this compound is utilized in highly sensitive methods for the visual threshold detection of trace amounts of metal ions. nii.ac.jp This application is designed to provide a clear "yes" or "no" visual signal when a metal ion concentration crosses a specific, predetermined threshold. nii.ac.jp Such a technique is valuable for rapid screening tests, for example, in environmental monitoring. nii.ac.jp
The mechanism for this high sensitivity is based on the equilibrium of homo-binuclear complex formation. nii.ac.jp this compound, like other related sulphonephthalein dyes such as Xylenol Orange and Methylthymol Blue, has two chelating groups and can bind two metal ions to form a binuclear complex (M₂L). nii.ac.jp The principle relies on a rapid change in the proportion of this M₂L complex within a very narrow range of the total metal ion concentration. nii.ac.jp
The conditions required to achieve this highly sensitive color change are:
Both the 1:1 (ML) and 2:1 (M₂L) metal-ligand complexes must have sufficiently large formation constants. nii.ac.jp
The formation constant for the 1:1 complex (ML) should be larger than that for the 2:1 complex (M₂L). nii.ac.jp
The absorption spectrum of the binuclear M₂L complex must be significantly different from the spectra of the free ligand (L) and the 1:1 complex (ML). nii.ac.jp
Under these conditions, as the total metal concentration slightly increases, the equilibrium shifts sharply, leading to a rapid increase in the formation of the distinctly colored M₂L complex. This results in a clear and abrupt visual color change. This compound has been identified as a suitable reagent for the visual threshold detection of several trivalent metal ions, including iron(III), aluminium(III), gallium(III), and indium(III), in slightly acidic conditions based on this principle. nii.ac.jp
Development of Sensors and Biosensors Utilizing this compound
The distinct color-forming properties of this compound upon chelation with metal ions make it an excellent candidate for the development of colorimetric sensors. google.com These sensors translate the chemical interaction with a metal ion into a measurable optical signal, typically a change in color.
The development of colorimetric sensors based on this compound involves immobilizing the dye onto a solid substrate, such as a polymer film, paper strip, or nanoparticles. This creates a portable and disposable sensor for rapid, on-site analysis. When the sensor comes into contact with a sample containing the target metal ion, the immobilized MXB chelates the ion, resulting in a visible color change on the sensor's surface. google.com
The intensity of the color change can be correlated with the concentration of the metal ion, allowing for semi-quantitative or quantitative analysis, often with the aid of a simple color-reading device like a smartphone camera. nih.gov The primary advantage of such sensors is their simplicity, low cost, and speed, which makes them suitable for widespread environmental screening or point-of-care diagnostics without the need for complex laboratory instrumentation. google.commdpi.com Research in this area focuses on optimizing the sensor matrix and immobilization technique to enhance sensitivity, selectivity, and stability for specific metal ions. mdpi.com
Table of Mentioned Chemical Compounds
Biological and Clinical Applications (e.g., Calcium Determination in Biological Fluids, Serum, Urine)
This compound (MXB) serves as a crucial chromogenic agent in various analytical methodologies, particularly for the quantitative determination of calcium in biological matrices. Its ability to form a colored complex with calcium ions allows for spectrophotometric analysis, providing a simple and effective means of measuring calcium concentrations in clinical and research settings. This method is frequently employed for the analysis of biological fluids such as serum, plasma, and urine, as well as in studies involving cellular calcification.
The underlying principle of the this compound method involves the chelation of calcium ions by MXB in an alkaline environment. When a biological sample is introduced to a buffered solution containing MXB, the calcium within the sample binds to the dye. This binding action results in the formation of a distinct blue-colored complex. The intensity of this blue color is directly proportional to the concentration of calcium present in the sample. By measuring the absorbance of this solution at a specific wavelength, typically around 600 nm, the calcium concentration can be accurately quantified.
Several commercial kits are available that utilize this MXB method for the in vitro diagnostic measurement of calcium. These kits provide ready-to-use liquid reagents, simplifying the analytical process for clinical laboratories. The method's convenience and adaptability make it a staple for routine calcium level monitoring.
Detailed Research Findings
Research applications of the this compound method extend to specialized areas of study, such as bone tissue engineering and the investigation of pathological calcification. For instance, in studies evaluating the osteogenic potential of mesenchymal stem cells, the MXB method is used to quantify the extent of mineral deposition in cell cultures. In this application, the calcified matrix produced by the cells is dissolved in an acidic solution, and the released calcium is then measured using the MXB colorimetric assay. pubcompare.aitandfonline.com
The following table summarizes the application of the this compound method in the determination of calcium across different biological samples as documented in various research and diagnostic contexts.
| Biological Sample | Analytical Method | Principle | Application | Reference |
| Serum, Plasma, Urine | Spectrophotometry (Colorimetric) | Formation of a blue-colored complex between calcium and this compound in an alkaline solution. The absorbance of the complex is measured. | Quantitative determination of total calcium for clinical diagnosis and monitoring. | fujifilm.com |
| Biological Fluids | Colorimetric Analysis | The reagent dye, this compound, complexes with substantially all of the calcium present in the fluid. | Enables rapid analysis of calcium concentration without the need for protein removal through dialysis. google.com | google.com |
| Mesenchymal Stem Cell Cultures | Spectrophotometry (Colorimetric) | Dissolving calcified plaques in an acidic solution and subsequent quantification of calcium using the this compound method. | Evaluation of the calcification effect of therapeutic agents and assessment of osteogenic differentiation. tandfonline.com | tandfonline.com |
| hMSC/HUVEC Cell Constructs | Spectrophotometry (Colorimetric) | Dried cell constructs are dissolved in 1 M HCl, mixed with MXB and a buffer, and the absorbance is measured at 595 nm. | Investigation of mineral deposition in engineered bone tissue constructs. pubcompare.ai | pubcompare.ai |
This table provides an interactive overview of the diverse applications of the this compound method in biological and clinical analysis.
Electrochemical Studies Involving Methylxylenol Blue
Electrochemical Behavior of Sulfonephthalein Dyes (General Principles)
Sulfonephthalein dyes, a class of triphenylmethane (B1682552) derivatives, are well-known for their use as pH indicators and, in some cases, as metallochromic indicators. Their electrochemical behavior is intrinsically linked to their molecular structure, which typically features a sultone ring that can undergo cleavage and rearrangement, and phenolic hydroxyl groups that can be deprotonated. These structural changes are not only sensitive to pH but can also be driven by an applied electrical potential, making them electroactive compounds.
The general electrochemical behavior of sulfonephthalein dyes is characterized by redox processes involving the quinone/hydroquinone-like functionalities within their structure. The central carbon atom, bonded to three aromatic rings, and the conjugated system are key to their electroactivity. The electrochemical reactions often involve proton-coupled electron transfer (PCET) processes, where the transfer of electrons is accompanied by the transfer of protons. This is why their voltammetric behavior is often highly dependent on the pH of the electrolyte solution. conicet.gov.arresearchgate.net
Studies on various sulfonephthalein dyes, such as bromocresol green, cresol (B1669610) red, and phenol (B47542) red, have shown that they can be electropolymerized onto electrode surfaces. stuba.sk This process typically involves the oxidation of the dye monomer at the electrode surface, leading to the formation of a polymeric film. These polymer films often retain the electro- and chromo-active properties of the monomer, making them useful for sensor applications. The electrochemical response of these modified electrodes, such as the peak potentials and currents in cyclic voltammetry, can be modulated by the pH and the presence of specific analytes. stuba.sk
The electrochemical reduction and oxidation of sulfonephthalein dyes can proceed through one- or two-electron transfer steps, depending on the specific dye and the experimental conditions. For instance, the reduction can lead to the formation of a radical anion in a one-electron step, which may be followed by a second electron transfer to form a dianion. The stability of these reduced species depends on the solvent and the electrolyte used.
Redox Characteristics of Methylxylenol Blue (if applicable, based on literature)
Specific, detailed studies on the redox characteristics of this compound (MXB) are not extensively available in the public domain literature. However, based on its structure as a sulfonephthalein dye and its known function as a metallochromic indicator, its potential redox behavior can be inferred. The redox potential of a chemical species is a measure of its tendency to acquire or lose electrons. palmsens.comwikipedia.org
MXB possesses a complex structure with multiple electroactive moieties, including phenolic hydroxyl groups and a quinone-like system, similar to other sulfonephthalein dyes. nih.gov The presence of iminodiacetate (B1231623) groups, which are responsible for its metal-chelating properties, would also influence its electronic properties and, consequently, its redox behavior. fujifilm.com
The chelation of a metal ion by MXB involves the deprotonation of the phenolic hydroxyl groups and the coordination of the metal ion with the nitrogen and oxygen atoms of the iminodiacetate groups. This complexation alters the electron distribution within the molecule, which would, in turn, shift its redox potential. It is expected that the redox potential of the MXB-metal complex would be different from that of the free MXB molecule. This change in redox potential upon metal binding is a key principle that could be exploited in electrochemical sensing.
While specific redox potential values for MXB are not readily found, it is known to participate in redox reactions as part of its indicator function, where the color change is a result of a change in the electronic state of the molecule.
Interaction of this compound with Electrode Surfaces
Direct research detailing the specific interactions of this compound with various electrode surfaces is limited. However, general principles of how organic dyes, particularly those with structures similar to MXB, interact with electrodes can be discussed.
The interaction of a dye molecule with an electrode surface can occur through several mechanisms, including:
Adsorption: Dye molecules can physically adsorb onto the electrode surface through van der Waals forces, hydrogen bonding, or pi-stacking interactions between the aromatic rings of the dye and the electrode material (e.g., graphite, gold).
Electropolymerization: As seen with other sulfonephthalein dyes, MXB could potentially be electropolymerized to form a stable film on an electrode surface. stuba.sk This would involve the electrochemical oxidation of the monomer, leading to the formation of covalent bonds and a polymer matrix. A poly(this compound) modified electrode would offer a high concentration of indicator molecules at the sensing interface.
Covalent Immobilization: MXB could be chemically attached to an electrode surface that has been pre-functionalized with appropriate chemical groups. This provides a more robust and stable modification compared to physical adsorption.
The nature of the electrode material (e.g., glassy carbon, gold, platinum, or modified electrodes with nanomaterials) would significantly influence the interaction. For instance, carbon-based electrodes offer a large surface area and are conducive to pi-pi stacking interactions, while gold electrodes can be easily modified with thiol-containing linkers for covalent attachment. The interaction of MXB with an electrode surface would be a crucial factor in the design of an electrochemical sensor, affecting the sensitivity, selectivity, and stability of the device.
Potential for Electrochemical Sensing Applications (e.g., in conjunction with metal ions)
This compound holds significant potential for the development of electrochemical sensors, particularly for the detection of metal ions. google.comrsc.org This potential stems from its inherent properties as a metallochromic indicator, which can be translated into an electrochemical signal.
The primary application of MXB in sensing is based on its ability to form stable and colored complexes with a variety of metal ions, including calcium, magnesium, zirconium, and rare earth metals. fujifilm.comgoogle.com The formation of an MXB-metal complex leads to a significant change in the electronic structure of the dye, which is observable as a color change in spectrophotometric methods. This same change in electronic structure can be detected electrochemically.
An electrochemical sensor for metal ions using MXB could be designed based on the following principles:
Potentiometric Sensing: An ion-selective electrode (ISE) could be developed where the membrane is doped with MXB. The complexation of the target metal ion by MXB within the membrane would lead to a change in the membrane potential, which can be measured. A similar approach has been demonstrated with other sulfonephthalein dyes for the detection of pharmaceuticals. mdpi.com
Voltammetric Sensing: An electrode modified with MXB (either through adsorption, electropolymerization, or covalent attachment) could be used. The binding of a metal ion would alter the redox potential of MXB. This change can be monitored using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The magnitude of the change in the peak potential or current would be proportional to the concentration of the metal ion. This approach has been successfully used with other dyes for metal ion detection. researchgate.netiastate.edu
Impedimetric Sensing: The complexation of metal ions by MXB immobilized on an electrode surface can alter the interfacial properties of the electrode, such as its capacitance and charge transfer resistance. These changes can be sensitively measured using electrochemical impedance spectroscopy (EIS). jrossmacdonald.comeuropa.eu
The selectivity of the sensor would depend on the relative binding affinities of MXB for different metal ions, which can often be tuned by controlling the pH of the measurement solution. The sensitivity could be enhanced by using nanomaterials to increase the electrode surface area and the amount of immobilized MXB.
Computational Chemistry Approaches to Methylxylenol Blue Systems
Quantum Chemical Calculations on Molecular Structure and Electronic Transitions
Quantum chemical calculations are fundamental to understanding the three-dimensional structure of Methylxylenol Blue and the nature of its electronic transitions, which are responsible for its color. rsc.org Methods such as Density Functional Theory (DFT) are widely employed to perform geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy state. nih.govmdpi.com
The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) that accurately describe the electronic system of the molecule. nih.gov The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. Once the ground-state geometry is established, further calculations can explore the molecule's electronic properties.
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is critical as it relates to the molecule's electronic excitability. Electronic transitions, such as those from a bonding (π) or non-bonding (n) orbital to an anti-bonding orbital (π*), are responsible for the absorption of light in the UV-visible spectrum. nih.gov Time-Dependent DFT (TD-DFT) is a common method used to simulate these electronic transitions and predict the UV-Vis absorption spectra, which can then be compared with experimental measurements. rsc.orgnih.gov For this compound in an acidic medium (0.01mol/L HCl), the maximum absorption (λmax) is observed in the range of 440.0 to 448.0 nm. tcichemicals.com
Table 1: Overview of Quantum Chemical Calculation Methods for this compound
| Computational Method | Purpose | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, molecular conformation |
| Frontier Molecular Orbital (FMO) Analysis | Electronic Property Analysis | HOMO-LUMO energy gap, electron density distribution |
| Time-Dependent DFT (TD-DFT) | Simulation of Electronic Spectra | Wavelength of maximum absorption (λmax), nature of electronic transitions (e.g., n→π, π→π) |
Theoretical Simulations of Metal-Methylxylenol Blue Complex Formation
This compound's primary function is as a metallochromic indicator, a role dictated by its ability to form stable complexes with various metal ions. nii.ac.jpchempap.org Theoretical simulations are instrumental in modeling the formation of these metal-ligand complexes. MXB is a multidentate ligand, featuring two iminodiacetate (B1231623) groups attached to a sulfonephthalein backbone, allowing it to bind metal ions through coordinate covalent bonds. nii.ac.jppageplace.de
Simulations have shown that MXB can form complexes with different stoichiometries, most notably 1:1 (ML) and 2:1 (M₂L) metal-to-ligand ratios. nii.ac.jp The formation of these "homo-binuclear" complexes (M₂L) is particularly important for the sharp color transition observed in titrations. nii.ac.jp Computational models are used to calculate the geometry and stability of these complexes. Theoretical studies have verified that MXB is a suitable reagent for the detection of several trivalent metal ions. nii.ac.jp
Table 2: Metal Ions Forming Complexes with this compound
| Metal Ion | Valency | Type of Complex Simulated | Reference |
|---|---|---|---|
| Iron | Fe(III) | ML, M₂L | nii.ac.jp |
| Aluminum | Al(III) | ML, M₂L | nii.ac.jp |
| Gallium | Ga(III) | ML, M₂L | nii.ac.jp |
| Indium | In(III) | ML, M₂L | nii.ac.jp |
| Scandium | Sc(III) | Not specified | snk.sk |
Theoretical simulations demonstrate that for a highly sensitive color change to occur, the stepwise formation constant for the 1:1 complex (K₁) should be larger than that for the 2:1 complex (K₂), and both constants should be sufficiently large. nii.ac.jp
Modeling of Spectroscopic Properties and Color Changes
The characteristic color change of this compound upon binding to metal ions is directly related to alterations in its electronic structure, which can be modeled using computational methods. The binding of a metal ion changes the electronic distribution within the conjugated π-electron system of the sulfonephthalein core, which in turn alters the energy required for electronic transitions. nii.ac.jp
Theoretical simulations confirm that the absorption spectrum of the M₂L complex is significantly different from that of the free ligand (L) and the 1:1 complex (ML). nii.ac.jp This difference in the absorption spectra is the primary reason for the visually distinct color change. Computational modeling, typically using TD-DFT, can predict the UV-Vis spectra for the free ligand and its complexed forms. The calculated shift in the wavelength of maximum absorption (λmax) upon complexation can be correlated with the observed color change. This shift is often a bathochromic shift (a shift to longer wavelengths), moving the absorption peak further into the visible region.
Table 3: Theoretical Modeling of Spectroscopic Changes in MXB Systems
| Molecular Species | Typical λmax (Conceptual) | Observed Color (Conceptual) | Significance |
|---|---|---|---|
| Free Ligand (L) | ~440 nm | Yellow/Orange | Baseline spectrum in acidic solution. tcichemicals.com |
| 1:1 Complex (ML) | Intermediate λmax | Intermediate Color | First binding step, partial color change. nii.ac.jp |
Prediction of Reactivity and Interaction Mechanisms
Computational chemistry also allows for the prediction of the reactivity of this compound and the mechanisms through which it interacts with other chemical species. rsc.org By calculating and visualizing the Molecular Electrostatic Potential (MEP), researchers can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
For this compound, the oxygen atoms of the carboxylate and sulfonate groups, along with the nitrogen atoms of the iminodiacetate groups, are expected to be the primary electron-rich sites. These are the locations most likely to coordinate with positively charged metal ions. This analysis helps to rationalize the observed coordination chemistry and the structure of the metal-MXB complexes. nii.ac.jp
Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can be calculated to quantify the reactivity of specific atomic sites within the molecule. This allows for a more detailed prediction of which atoms will be involved in bond formation during complexation. arxiv.org These predictive models are invaluable for understanding the fundamental interaction mechanisms that govern the analytical performance of this compound. rsc.org
Interdisciplinary Research and Future Directions
Integration of Methylxylenol Blue into Multimodal Analytical Platforms
The integration of this compound into sophisticated analytical systems is enhancing the speed, efficiency, and accessibility of chemical analysis. This is particularly evident in the development of automated and multi-method platforms for clinical and environmental diagnostics.
Research has demonstrated the use of the this compound method in automatic biochemical analyzers for the quantitative determination of substances like urinary calcium. These platforms automate the reagent handling, mixing, and spectrophotometric measurement, allowing for high-throughput analysis.
Furthermore, the this compound method has been validated against other established analytical techniques. In one study concerning osteogenesis, calcium concentration in a culture medium was measured using both a this compound-based commercial kit and X-ray fluorescence analysis. The results showed a strong correlation between the two methods, with a Pearson's correlation coefficient of 0.90, confirming the reliability of the this compound approach as a simpler and more accessible alternative to expensive and technically demanding equipment. This interchangeability is crucial for multimodal platforms, where different techniques can be used to verify and complement findings.
Table 1: Comparison of Analytical Methods for Calcium Determination
| Feature | This compound (MXB) Method | X-Ray Fluorescence (XRF) Analysis |
|---|---|---|
| Principle | Colorimetric; forms a blue-colored complex with calcium in an alkaline solution. | Spectroscopic; measures fluorescent X-rays emitted from a sample excited by X-rays. |
| Accessibility | High; available in simple, commercial kits. | Low; requires expensive and specialized equipment. |
| Correlation | Strong positive correlation (Pearson's coefficient = 0.90). | |
| Application Example | Measuring calcium reduction in cell culture media to predict osteogenesis. | Validating results from simpler methods and detailed elemental analysis. |
Exploration of Novel Complexation Reactions with Emerging Contaminants
While historically used for common metal ions, the complexing nature of this compound offers potential for detecting emerging contaminants, particularly heavy metals and trivalent ions that pose environmental risks. This compound belongs to a class of 3,3′-bis[bis(carboxymethyl)amino]methyl derivatives of sulphonephthalein dyes, which are capable of binding two metal ions.
Its utility has been demonstrated in the chelatometric determination of scandium and various lanthanides through direct and successive titration methods. Research has also shown that this compound is a suitable reagent for the visual threshold detection of several trivalent metal ions in slightly acidic conditions, including iron(III), aluminium(III), gallium(III), and indium(III).
The ongoing challenge of monitoring emerging environmental contaminants necessitates the development of new detection methods. The known reactivity of this compound with a range of metal ions suggests its potential adaptation for sensing systems aimed at identifying and quantifying inorganic pollutants in water sources. Future research could focus on optimizing reaction conditions and integrating this chemistry into field-deployable test kits.
Table 2: Documented Complexation Reactions of this compound
| Target Ion(s) | Analytical Method | Key Research Finding | Reference |
|---|---|---|---|
| Calcium (Ca²⁺) | Spectrophotometry | Forms a blue-colored complex in alkaline conditions for quantitative analysis. | |
| Scandium (Sc³⁺) and Lanthanides | Chelatometric Titration | Effective for direct and successive titrations of these elements. | |
| Iron (III), Aluminium (III), Gallium (III), Indium (III) | Visual Threshold Detection | Suitable for detecting trivalent metal ions in slightly acidic media. |
Advanced Materials Science: Incorporation of this compound into Functional Materials
The field of materials science is increasingly focused on developing advanced materials with tailored properties for specific applications. Dyes like this compound are being explored for incorporation into functional materials due to their responsive chromogenic properties.
One area of research involves embedding analytical reagents into solid matrices to create sensors. For instance, the principles governing the interaction of similar dyes with analytes have been used to develop membrane filters for visual protein determination. This suggests a pathway for immobilizing this compound on substrates like polymers or nanofibers to create disposable sensors for metal ions.
Another promising direction is in the creation of composite materials. A study on pH-sensitive drug release from calcium phosphate-peptide composites used the this compound method to measure the dissolution of the material by quantifying released calcium ions. While not a direct component of the final material, its role as an analytical tool is critical in the characterization and development of these functional composites. The inherent properties of this compound could also be leveraged by directly incorporating it into smart materials, such as hydrogels or coatings, that change color in response to specific metal ions, serving as a built-in indicator of material integrity or environmental contamination.
Table 3: Potential Applications of this compound in Functional Materials
| Material Concept | Proposed Function of this compound | Target Application |
|---|---|---|
| Indicator-Immobilized Polymer Film | Acts as a colorimetric sensor upon complexation with target metal ions. | Environmental monitoring (e.g., water quality test strips). |
| Smart Hydrogels | Changes color to indicate the presence of specific ions, signaling changes in environmental conditions. | Biomedical implants, environmental remediation. |
| Functionalized Nanofibers | Provides a high surface area for rapid and sensitive detection of analytes. | Advanced filtration membranes, wearable sensors. |
| Characterization Tool for Bio-composites | Used to quantify the release of ions (e.g., Ca²⁺) to study the degradation or release profile of a material. | Development of drug delivery systems and biodegradable materials. |
Theoretical and Computational Refinements for Enhanced Predictive Capabilities
Modern computational chemistry provides powerful tools for understanding chemical phenomena at a molecular level, offering insights that can guide experimental work. For complex dyes like this compound, theoretical and computational methods can refine our understanding of its behavior and predict its interactions with new analytes.
Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to study similar systems. DFT calculations can elucidate the electronic structure of the this compound molecule and its metal complexes, helping to explain the observed color changes (blue shifts) and reaction energetics. Such studies can predict the most stable geometries of these complexes and the nature of the coordinate covalent bonds formed between the dye and metal ions.
Molecular dynamics simulations can model the behavior of this compound in solution and its interaction with surfaces or within a material matrix. This can provide insights into the dynamic processes of complex formation and help in the rational design of new functional materials where the dye's orientation and accessibility are critical. By applying these computational models, researchers can screen potential new applications for this compound, such as its affinity for specific emerging contaminants, thereby prioritizing experimental efforts and accelerating the development of new analytical technologies.
Table 4: Computational Approaches for Refining this compound Research
| Computational Method | Potential Application to this compound | Type of Predictive Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the electronic structure of the dye and its metal complexes. | Reaction energetics, stability of complexes, interpretation of spectroscopic data (e.g., color shifts). |
| Molecular Dynamics (MD) Simulations | Simulating the dye's behavior in solution or when incorporated into a material. | Understanding dynamic interactions, diffusion, and conformational changes within a matrix. |
| Computational Hydrogen Electrode (CHE) Model | Investigating potential electrocatalytic applications by modeling proton-electron transfer steps. | Predicting feasibility and pathways for electrocatalytic reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with complexation affinity for various ions. | Screening for potential interactions with new contaminants based on molecular descriptors. |
Q & A
Q. How can Methylxylenol Blue (MXB) be validated as a metallochromic indicator for complexometric titrations?
MXB is commonly used in titrations to detect metal ions (e.g., Ca²⁺, Mg²⁺) due to its pH-dependent color transitions. To validate its efficacy:
- Prepare a buffered solution (pH 10–12) for alkaline earth metal detection, as MXB exhibits a color shift from blue to colorless upon metal chelation .
- Calibrate using standard EDTA solutions and monitor absorbance at 610 nm to confirm stoichiometric binding .
- Verify purity (>85% via HPLC) to avoid interference from impurities .
Q. What methods ensure accurate preparation of MXB solutions for spectrophotometric analysis?
Q. How does MXB compare to Xylenol Orange in metal ion selectivity?
MXB exhibits higher affinity for alkaline earth metals (e.g., Ca²⁺) at pH >10, whereas Xylenol Orange preferentially binds transition metals (e.g., Fe³⁺) at lower pH. Use MXB in calcium-rich systems (e.g., hard water analysis) and validate selectivity via competition assays with EDTA .
Advanced Research Questions
Q. What synthetic challenges arise in producing high-purity MXB, and how are they addressed?
MXB synthesis involves condensation of glycine derivatives with sulfonated xylenol precursors. Key challenges include:
- Byproduct formation : Remove unreacted intermediates via ion-exchange chromatography .
- Sulfonation variability : Optimize reaction time and temperature (70–80°C) to ensure consistent sulfonic acid group incorporation .
- Batch consistency : Use UV-Vis spectroscopy (λ = 435 nm, ε = 1.89×10⁴ L·mol⁻¹·cm⁻¹) to verify purity across batches .
Q. How can conflicting data on MXB’s binding constants for rare earth metals be resolved?
Discrepancies arise from differences in ionic strength and pH. To standardize measurements:
- Use a constant ionic medium (e.g., 0.1 M KCl) and maintain pH 5.5–6.5 for rare earth studies.
- Employ Job’s method or potentiometric titrations to determine stoichiometry and logK values .
Q. What advanced techniques characterize MXB’s structural interaction with lanthanides?
Q. How does MXB’s performance vary in biological vs. environmental matrices?
In biological fluids (e.g., serum), proteins may sequester MXB, reducing free indicator concentration. Mitigate this by:
- Adding surfactants (e.g., Triton X-100) to minimize protein interactions.
- Using masking agents (e.g., CN⁻ for Cu²⁺) to exclude interfering ions .
Methodological Best Practices
Q. What protocols minimize photodegradation during MXB-based assays?
- Store solutions in amber glassware and limit exposure to UV light.
- Add antioxidants (e.g., ascorbic acid) at 1 mM to reduce oxidative degradation .
Q. How are MXB-containing waste streams safely handled in compliance with environmental regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
